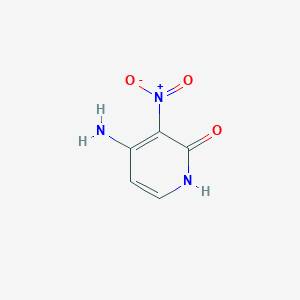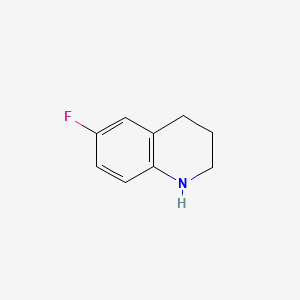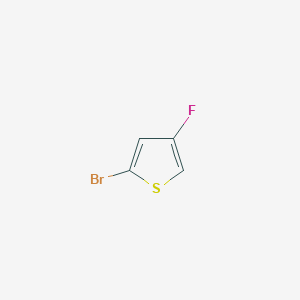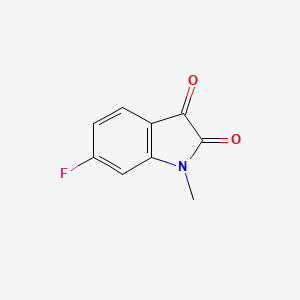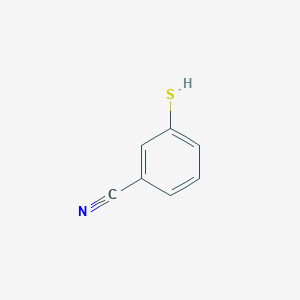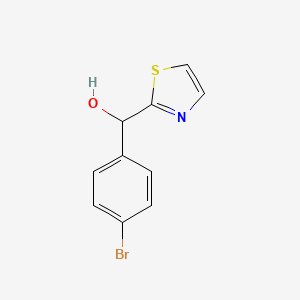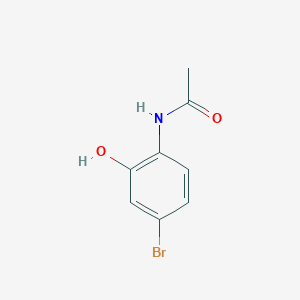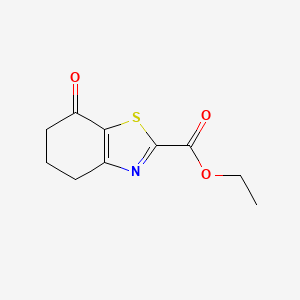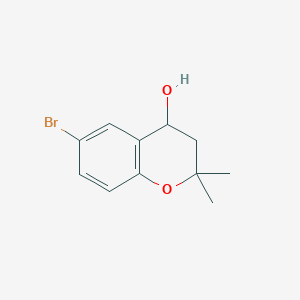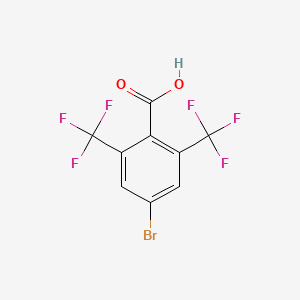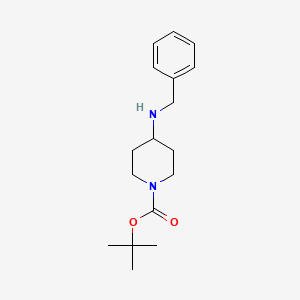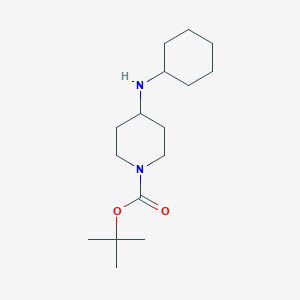
5-溴-4-氯-2-甲基吡啶 1-氧化物
描述
5-Bromo-4-chloro-2-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H5BrClNO . It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic solvents, dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide can be achieved through various methods. One such method involves the reaction of 2-bromo-5-methylpyridine with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The molecular weight of 5-Bromo-4-chloro-2-methylpyridine 1-oxide is 222.47 g/mol . The SMILES string representation of the molecule is Clc1cc(I)c(Br)cn1 .Chemical Reactions Analysis
5-Bromo-4-chloro-2-methylpyridine 1-oxide can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-methylpyridine 1-oxide is a solid substance with a melting point of 29-31 °C . Its density is 1.624 g/mL at 25 °C .科学研究应用
Application in Pharmaceutical Industry
Specific Scientific Field
The specific scientific field of application for “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is Pharmaceutical Chemistry .
3. Detailed Description of the Methods of Application or Experimental Procedures In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
4. Thorough Summary of the Results or Outcomes Obtained The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application in Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
Specific Scientific Field
The specific scientific field of application for “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is Medicinal Chemistry .
2. Comprehensive and Detailed Summary of the Application “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being studied for their potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine . The overall yield of this synthetic strategy to pyridinylimidazoles starting from 2-bromo-4-methylpyridine is 3.6% and 3.9% in 7 linear steps . However, with the optimized synthesis starting from 2-fluoro-4-methylpyridine, the overall yield could be increased to 29.4% .
4. Thorough Summary of the Results or Outcomes Obtained The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in more than eight times higher yields compared to the synthesis starting from 2-bromo-4-methylpyridine .
Application in Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine
Specific Scientific Field
The specific scientific field of application for “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is Organic Chemistry .
2. Comprehensive and Detailed Summary of the Application “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine .
3. Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures for this synthesis are not provided in the source .
4. Thorough Summary of the Results or Outcomes Obtained The specific results or outcomes obtained from this synthesis are not provided in the source .
安全和危害
属性
IUPAC Name |
5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXSYVQEPYNCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546634 | |
| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-methylpyridine 1-oxide | |
CAS RN |
103971-43-3 | |
| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)
